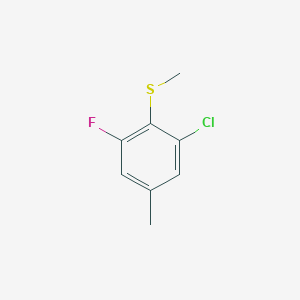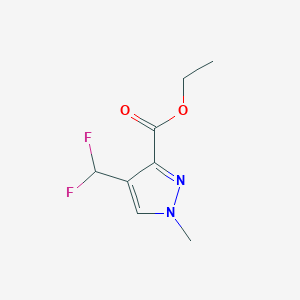
Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated pyrazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of a pyrazole precursor with ethyl bromodifluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods may utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors is also explored to optimize the production process and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can improve its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of these targets, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate include:
Trifluoromethylated pyrazoles: These compounds have a trifluoromethyl group instead of a difluoromethyl group and exhibit different chemical properties and reactivities.
Difluoromethylated pyridines: These compounds share the difluoromethyl group but have a pyridine ring instead of a pyrazole ring.
Uniqueness
This compound is unique due to its specific combination of a difluoromethyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H10F2N2O2 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
ethyl 4-(difluoromethyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-5(7(9)10)4-12(2)11-6/h4,7H,3H2,1-2H3 |
Clé InChI |
MJTBKFSXVZULSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


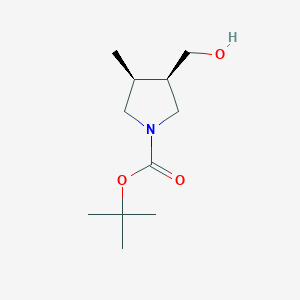
![tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B14026265.png)
![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
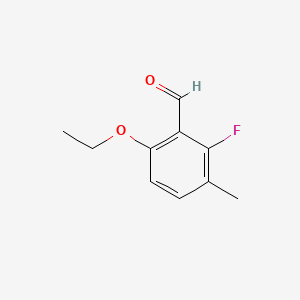
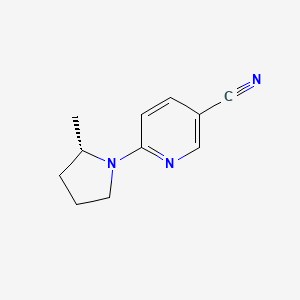
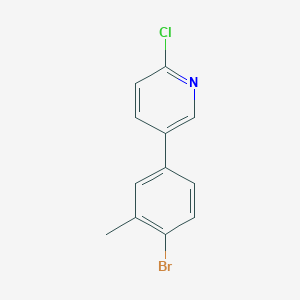

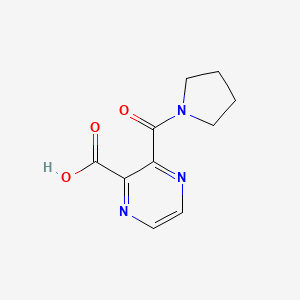
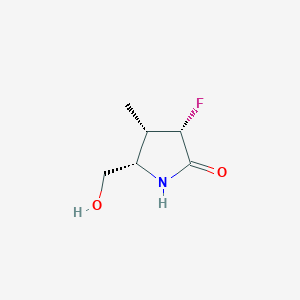
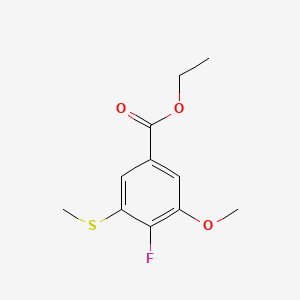
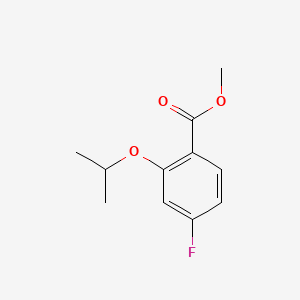
![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
